![molecular formula C11H14ClN3O2 B1423468 3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide CAS No. 1286215-09-5](/img/structure/B1423468.png)
3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide
Overview
Description
“3-chloro-N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]benzamide” is a chemical compound with the CAS Number: 1286215-09-5 . It has a molecular weight of 255.7 g/mol . The IUPAC name for this compound is N-[(2Z)-2-amino-2-(hydroxyimino)-1,1-dimethylethyl]-3-chlorobenzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClN3O2/c1-11(2,10(13)15-17)14-9(16)7-4-3-5-8(12)6-7/h3-6,10H,13H2,1-2H3,(H,14,16) . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Glycine Transporter 1 Inhibition
This compound has been identified as a potent inhibitor of Glycine Transporter 1 (GlyT1), which is a promising target for the treatment of schizophrenia. GlyT1 inhibitors can enhance NMDA receptor function by increasing glycine levels, a co-agonist of the NMDA receptor, without inducing neurotoxicity . This application is significant in the development of new antipsychotic medications.
Schizophrenia Treatment Models
In rodent models for schizophrenia, derivatives of this compound have shown significant effects without causing undesirable central nervous system side effects . This suggests its potential use in preclinical studies as a therapeutic agent for schizophrenia, focusing on the positive, negative, and cognitive symptoms.
Antioxidant Activity
Benzamide derivatives, including those related to 3-chloro-N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]benzamide, have been studied for their antioxidant properties. These compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activities . This application is crucial for research in oxidative stress-related diseases.
Antibacterial Properties
Research has indicated that benzamide compounds exhibit antibacterial activity against various gram-positive and gram-negative bacteria . This property is essential for the development of new antibacterial agents, especially in the face of rising antibiotic resistance.
Drug Design and Discovery
The structure of 3-chloro-N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]benzamide allows for ligand-based drug design. Its molecular framework serves as a starting point for the synthesis of novel compounds with potential therapeutic applications .
Neuropharmacology
Given its impact on GlyT1 and the NMDA receptor, this compound is of interest in neuropharmacological research. It could be used to study the mechanisms of neurotransmission and the pathophysiology of neurological disorders .
Synthesis of Heteroaromatic Compounds
The compound’s structure facilitates the introduction of heteroaromatic rings, which can lead to an increase in GlyT1 inhibitory activity. This is valuable for the synthesis of diverse heteroaromatic compounds with enhanced pharmacological properties .
Biological Molecule Studies
As amides are widespread in biological molecules, this compound can be used to study the interactions and functions of natural products, proteins, and synthetic intermediates in biological systems .
Safety and Hazards
properties
IUPAC Name |
N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]-3-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-11(2,10(13)15-17)14-9(16)7-4-3-5-8(12)6-7/h3-6,17H,1-2H3,(H2,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPUUXXJKSWMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=NO)N)NC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=N/O)/N)NC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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